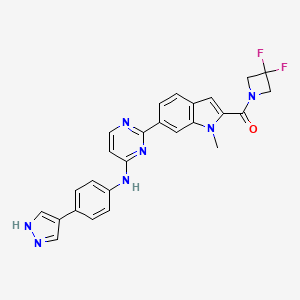

Rock2-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H21F2N7O |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

(3,3-difluoroazetidin-1-yl)-[1-methyl-6-[4-[4-(1H-pyrazol-4-yl)anilino]pyrimidin-2-yl]indol-2-yl]methanone |

InChI |

InChI=1S/C26H21F2N7O/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33) |

InChI Key |

GWMOTZHLJFWMIZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Selective ROCK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a detailed overview of the mechanism of action of selective ROCK2 inhibitors. The specific inhibitor designated as Rock2-IN-6 (CAS 2260506-59-8) is listed by several chemical suppliers as a selective ROCK2 inhibitor. However, as of November 2025, detailed public information regarding its specific quantitative biochemical and cellular data, as well as its precise chemical structure and the primary scientific literature describing its synthesis and evaluation, is not available. Therefore, this document will describe the established mechanism of action for well-characterized selective ROCK2 inhibitors, using publicly available data for compounds such as Belumosudil (KD025) as illustrative examples. The experimental protocols provided are standard methods used in the field for characterizing ROCK2 inhibitors.

Introduction to Rho-Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2)

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in various cellular processes.[1] It is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway is integral to the regulation of the actin cytoskeleton, which governs cell shape, motility, contraction, and adhesion.[1] Dysregulation of the ROCK2 pathway has been implicated in a multitude of pathological conditions, including cardiovascular diseases, autoimmune disorders, fibrosis, and cancer, making it an attractive target for therapeutic intervention.[1][2]

The ROCK2 Signaling Pathway

The activation of ROCK2 is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2. This interaction disrupts an autoinhibitory intramolecular fold, leading to the activation of the kinase domain. Activated ROCK2 then phosphorylates a number of downstream substrates, modulating their activity and leading to a cascade of cellular events.

Mechanism of Action of Selective ROCK2 Inhibitors

Selective ROCK2 inhibitors are small molecules designed to specifically bind to the ATP-binding pocket of the ROCK2 kinase domain. By occupying this site, they prevent the binding of ATP, which is essential for the phosphotransferase activity of the enzyme. This competitive inhibition blocks the phosphorylation of downstream ROCK2 substrates, thereby attenuating the signaling cascade.

The selectivity for ROCK2 over the highly homologous ROCK1 isoform (approximately 90% identity in the kinase domain) is a critical aspect of modern ROCK2 inhibitor development. This selectivity is often achieved by exploiting subtle differences in the amino acid residues within and around the ATP-binding pocket, allowing for the design of inhibitors that form specific interactions with ROCK2 that are less favorable with ROCK1. This can lead to a more targeted therapeutic effect with a potentially improved safety profile, as ROCK1 and ROCK2 can have non-redundant and even opposing functions in certain cellular contexts.

Quantitative Data for Representative Selective ROCK2 Inhibitors

As specific data for this compound is not publicly available, the following table summarizes key quantitative metrics for other well-characterized selective ROCK2 inhibitors to provide a comparative context.

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (ROCK1/ROCK2 IC50) | Reference |

| Belumosudil (KD025) | ROCK2 | 105 | 41 | ~228-fold | [3] |

| Belumosudil (KD025) | ROCK1 | 24,000 | - | [3] | |

| GNS-3595 | ROCK2 | - | - | ~80-fold | [4] |

| DC24 | ROCK2 | 124 | - | ~51-fold | |

| DC24 | ROCK1 | 6,354 | - |

Experimental Protocols for Characterizing ROCK2 Inhibitors

The following are detailed methodologies for key experiments typically used to characterize the activity and selectivity of ROCK2 inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK2.

Objective: To determine the IC50 value of an inhibitor against ROCK2.

Materials:

-

Recombinant human ROCK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP (at a concentration close to the Km for ROCK2)

-

A suitable ROCK2 substrate (e.g., S6K substrate peptide)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant ROCK2 enzyme to the wells and incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol, which involves a luminescent readout.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for ROCK2 Activity

This type of assay measures the inhibition of ROCK2 activity within a cellular context by assessing the phosphorylation of a downstream substrate.

Objective: To determine the cellular potency of a ROCK2 inhibitor.

Method: Western Blot for Phospho-MYPT1

Myosin phosphatase target subunit 1 (MYPT1) is a direct substrate of ROCK2. Inhibition of ROCK2 leads to a decrease in the phosphorylation of MYPT1 at Thr696.

Materials:

-

A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a smooth muscle cell line).

-

Cell culture medium and supplements.

-

A stimulant to activate the RhoA/ROCK2 pathway (e.g., lysophosphatidic acid - LPA, or serum).

-

Test inhibitor (e.g., this compound).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

Procedure:

-

Seed cells in multi-well plates and grow to a suitable confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal ROCK activity.

-

Pre-treat the cells with various concentrations of the ROCK2 inhibitor or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a RhoA/ROCK2 pathway activator (e.g., LPA) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-MYPT1, total MYPT1, and the loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1 and the loading control.

-

Plot the normalized p-MYPT1 levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

Selective ROCK2 inhibitors represent a promising class of therapeutic agents for a range of diseases driven by dysregulated cellular contraction, migration, and fibrosis. Their mechanism of action is centered on the competitive inhibition of ATP binding to the ROCK2 kinase domain, which in turn blocks the phosphorylation of downstream substrates and mitigates the pathological signaling of the RhoA/ROCK2 pathway. While specific data for this compound is not yet in the public domain, the methodologies and comparative data presented here provide a robust framework for the evaluation and understanding of this and other emerging selective ROCK2 inhibitors. Further research into the unique properties of novel inhibitors will continue to refine our understanding and expand their therapeutic potential.

References

- 1. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ROCK2 in Cell Migration: A Technical Guide for Researchers

Abstract

Cell migration is a fundamental biological process, integral to physiological phenomena such as embryonic development, immune response, and tissue repair, as well as pathological conditions like cancer metastasis. A key regulator of the intricate molecular machinery governing cell motility is the Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This technical guide provides an in-depth exploration of the function of ROCK2 in cell migration, detailing its signaling pathways, downstream effectors, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research in this critical area of cell biology.

The ROCK2 Signaling Pathway in Cell Migration

ROCK2 is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling axis is a central regulator of the actin cytoskeleton, which provides the structural framework and generates the forces necessary for cell movement. The activation and function of ROCK2 in cell migration can be delineated into a canonical pathway involving upstream activation and downstream effector modulation.

Upstream Activation: The activation of ROCK2 is primarily initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2. This interaction disrupts the autoinhibitory conformation of ROCK2, leading to the activation of its kinase domain. Various extracellular signals, such as growth factors and chemokines acting through G protein-coupled receptors (GPCRs) and other cell surface receptors, can trigger the activation of RhoA, thereby initiating the ROCK2 signaling cascade.

Downstream Effectors and Cellular Processes: Once activated, ROCK2 phosphorylates a number of downstream substrates, leading to the regulation of several key cellular processes that are essential for migration:

-

Actomyosin Contractility: ROCK2 enhances actomyosin contractility through a dual mechanism. It directly phosphorylates the myosin light chain (MLC) of myosin II, promoting its interaction with actin filaments.[1] Concurrently, ROCK2 phosphorylates and inactivates the myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1), which prevents the dephosphorylation of MLC. This sustained phosphorylation of MLC leads to increased stress fiber formation and cellular contraction, which are vital for the retraction of the cell's trailing edge during migration.[2]

-

Actin Filament Dynamics: ROCK2 influences the stability and organization of the actin cytoskeleton. It phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[3] Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization of actin filaments and the promotion of stress fiber assembly.[3][4]

-

Focal Adhesion Dynamics: The formation and turnover of focal adhesions, which are crucial for cell-matrix interactions and traction force generation, are also modulated by the ROCK2 pathway. Increased actomyosin contractility driven by ROCK2 can influence the maturation and stability of focal adhesions.

-

Regulation of Cell Polarity and Protrusions: While primarily associated with rear retraction, the RhoA/ROCK2 pathway also plays a role in regulating the formation of membrane protrusions at the leading edge. It can restrict inappropriate membrane protrusions, thereby promoting directional and productive cell migration.[5][6]

The coordinated action of these downstream events allows cells to polarize, extend protrusions, form new adhesions, and retract their rear, collectively driving the process of cell migration.

Quantitative Data on ROCK2 Function in Cell Migration

The following table summarizes quantitative data from various studies investigating the role of ROCK2 in cell migration. These studies often employ techniques such as siRNA-mediated knockdown or pharmacological inhibition to modulate ROCK2 activity and observe the resulting effects on cell motility.

| Cell Type | Experimental Approach | Assay | Observed Effect on Migration | Reference |

| Human Aortic Endothelial Cells (HAECs) | siRNA-mediated knockdown of ROCK2 | Transwell Migration | LPA-induced monocytic migration towards endothelial cells was significantly attenuated. | [7] |

| Human Aortic Endothelial Cells (HAECs) | siRNA-mediated knockdown of ROCK2 | Cell Adhesion Assay | LPA-induced monocyte adhesion to endothelial cells was decreased. | [7] |

| Colorectal Carcinoma (Caco-2 cysts) | siRNA-mediated knockdown of ROCK2 | 3D Invasion Assay | Depletion of ROCK2 triggered collective invasion, increasing invasive cysts from 6% to 53%. | [8] |

| Glioblastoma Cells | siRNA-mediated knockdown of ROCK2 | Stripe Assay | Did not alter substrate-dependent migration, in contrast to ROCK1 knockdown which did. | |

| SH-SY5Y Neuroblastoma Cells | Treatment with BIPM (a novel ROCK2 inhibitor) | Wound Healing Assay | Significantly inhibited cell migration. | [9] |

| Breast Cancer Cells | Treatment with GV101 (a ROCK2 specific inhibitor) | Single-cell Migration | Reduced single-cell migratory capacity. | [10][11] |

| Breast Cancer Cells | Treatment with GV101 (a ROCK2 specific inhibitor) | Collective Migration | Disruption of stromal ECM architecture by GV101 impeded collective cell migration. | [10][11] |

| Osteosarcoma Cells | siRNA-mediated knockdown of ROCK2 | Migration Assay | Inhibited migration of osteosarcoma cells. | |

| Pancreatic Cancer Cells | siRNA knockdown of ROCK1 and ROCK2 | In vitro Migration | Inhibition of ROCK activity was associated with inhibitory activity in cell migration assays. | [12] |

| Stratified TE-10 cells | Pharmacological inhibition with Y27632 and HA1077 | Wound Healing Assay | Reduced the distance that the wound edge moved at 24-72 hours post-scraping. | [13] |

| Fibroblasts | Inhibition of ROCK with Y-27632 | Time-lapse microscopy | ROCK-inhibited cells moved faster and more straight. | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of ROCK2 in cell migration.

siRNA-Mediated Knockdown of ROCK2 in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes the transient knockdown of ROCK2 expression in HUVECs using small interfering RNA (siRNA).[12]

Materials:

-

HUVECs

-

Endothelial Growth Medium (EGM-2)

-

Opti-MEM I Reduced Serum Medium

-

ROCK2-specific siRNA and non-targeting control siRNA (e.g., from Santa Cruz Biotechnology, sc-29474)[3]

-

Lipofectamine RNAiMAX Transfection Reagent

-

6-well tissue culture plates

-

RNase-free water and microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed HUVECs in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well to be transfected, dilute 20-40 pmol of ROCK2 siRNA or control siRNA into 100 µL of Opti-MEM I medium in a sterile tube. Mix gently.

-

In a separate sterile tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Aspirate the culture medium from the HUVECs and replace it with fresh, pre-warmed EGM-2 medium.

-

Add the 200 µL of siRNA-Lipofectamine complex dropwise to each well.

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Validation of Knockdown: After the incubation period, assess the knockdown efficiency of ROCK2 by Western blotting or qRT-PCR. The cells are now ready for use in downstream migration assays.

Wound Healing (Scratch) Assay

This assay measures collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of closure.[15][16]

Materials:

-

Cells of interest (e.g., ROCK2 knockdown and control cells)

-

24-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.

-

Creating the Wound:

-

Aspirate the culture medium.

-

Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform wound width.

-

Gently wash the well with PBS to remove detached cells and debris.

-

-

Treatment and Imaging:

-

Replace the PBS with fresh culture medium (with or without inhibitors/stimulants).

-

Immediately place the plate on a microscope and capture the initial image of the wound (Time 0).

-

Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

-

-

Data Analysis:

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of cells through a porous membrane, optionally coated with an extracellular matrix (ECM) for invasion studies.[7]

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol or 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Preparation of Inserts (for Invasion Assay):

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

-

Incubation: Incubate the plate at 37°C for a period appropriate for the cell type (typically 12-48 hours).

-

Fixation and Staining:

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-20 minutes.

-

Stain the migrated/invaded cells with Crystal Violet for 15-30 minutes.

-

-

Quantification:

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Image the stained cells on the underside of the membrane using a microscope.

-

Count the number of migrated/invaded cells in several random fields of view and calculate the average.[11]

-

Immunofluorescence Staining for Phosphorylated Myosin Light Chain (pMLC) and F-actin

This protocol allows for the visualization of the actin cytoskeleton and the localization of activated myosin II, a key downstream target of ROCK2.[1][5][13]

Materials:

-

Cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against pMLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19))

-

Fluorophore-conjugated secondary antibody

-

Fluorophore-conjugated Phalloidin (for F-actin staining)

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells briefly with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with the primary antibody against pMLC, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Phalloidin Incubation:

-

Wash three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the key experimental protocols described above.

Conclusion

ROCK2 is a multifaceted regulator of cell migration, primarily acting downstream of RhoA to control actomyosin contractility and actin cytoskeleton dynamics. Its role is crucial for various aspects of cell motility, from the generation of contractile forces for rear retraction to the stabilization of actin structures. The distinct functions of ROCK2, sometimes contrasting with its isoform ROCK1, highlight the complexity of Rho GTPase signaling in directing cell movement. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of ROCK2 in both physiological and pathological cell migration, with the ultimate goal of identifying novel therapeutic targets for diseases characterized by aberrant cell motility.

References

- 1. protocols.io [protocols.io]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ptglab.com [ptglab.com]

- 4. clyte.tech [clyte.tech]

- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Delivery of Small Interfering RNA for Inhibition of Endothelial Cell Apoptosis by Hypoxia and Serum Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. binglab.sjtu.edu.cn [binglab.sjtu.edu.cn]

- 11. arigobio.com [arigobio.com]

- 12. An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. clyte.tech [clyte.tech]

- 15. CSMA: An ImageJ Plugin for the Analysis of Wound Healing Assays - Article (Preprint v1) by Tri T. Pham et al. | Qeios [qeios.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

An In-depth Technical Guide to Selective ROCK2 Inhibition

Disclaimer: This technical guide focuses on the principles and methodologies associated with selective ROCK2 inhibition. The specific compound requested, Rock2-IN-6 (also known as Comp A), is available through commercial suppliers but lacks publicly available data in peer-reviewed literature or patents regarding its specific quantitative inhibitory profile, selectivity, and detailed experimental usage. Therefore, to fulfill the core requirements of this guide, we will use the well-characterized and FDA-approved selective ROCK2 inhibitor, Belumosudil (KD025) , as a representative example to illustrate the concepts, data, and protocols relevant to this class of inhibitors.

Introduction to Rho-Associated Coiled-Coil Kinase 2 (ROCK2)

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that serve as crucial downstream effectors of the small GTPase RhoA.[1] Two highly homologous isoforms, ROCK1 and ROCK2, have been identified, sharing over 90% identity in their kinase domains.[1] Despite this similarity, they have distinct and non-redundant physiological roles. ROCK2, in particular, is a key regulator of cellular functions including cytoskeletal organization, cell migration, inflammation, and fibrosis.[1][2]

Dysregulation of the ROCK2 signaling pathway is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, fibrosis, and hypertension.[1][2] This has made ROCK2 an attractive therapeutic target. While pan-ROCK inhibitors have been developed, they are often associated with dose-limiting side effects like hypotension, partly due to ROCK1 inhibition.[3] Consequently, the development of selective ROCK2 inhibitors offers a more targeted therapeutic approach with a potentially improved safety profile.[3] Belumosudil (KD025) is the first FDA-approved selective ROCK2 inhibitor for the treatment of chronic graft-versus-host disease (cGVHD).[2][4]

Mechanism of Action of Selective ROCK2 Inhibitors

Selective ROCK2 inhibitors like Belumosudil act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ROCK2 enzyme to block its kinase activity.[1] This prevents the phosphorylation of downstream substrates, thereby modulating key pathological signaling pathways.[1]

Key downstream effects of ROCK2 inhibition include:

-

Modulation of Immune Response: ROCK2 inhibition restores immune homeostasis by downregulating pro-inflammatory Th17 cells and promoting the function of regulatory T (Treg) cells. This is achieved by inhibiting the phosphorylation of STAT3 and increasing the phosphorylation of STAT5.[5]

-

Anti-Fibrotic Effects: The ROCK2 pathway is central to fibrotic processes. Inhibition of ROCK2 can reduce the expression of profibrotic genes and decrease myofibroblast activity and collagen deposition.[1][5]

Below is a diagram illustrating the central role of ROCK2 in cellular signaling and the point of intervention for a selective inhibitor.

Quantitative Data: Belumosudil (KD025)

The following tables summarize the key quantitative parameters for Belumosudil, a representative selective ROCK2 inhibitor.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target | Value | Species | Assay Type | Reference |

| IC₅₀ | ROCK2 | 105 nM | Human | Radiometric Enzyme Assay | [3][6] |

| IC₅₀ | ROCK1 | 24 µM | Human | Radiometric Enzyme Assay | [3][6] |

| Selectivity | ROCK1/ROCK2 | ~228-fold | Human | - | [3][6] |

| Kᵢ | ROCK2 | 41 nM | Human | Cell-free Enzyme Assay | [3][7] |

Table 2: Pharmacokinetic Properties (Human)

| Parameter | Value | Condition | Reference |

| Bioavailability | ~64% | Single Dose, Fasted | [2][8] |

| Tₘₐₓ (Median) | 1.26 - 2.53 hours | Steady State | [8] |

| Protein Binding | >98% | In Vitro | [8] |

| Elimination Half-life (t₁/₂) | ~19 hours | - | [8] |

| Clearance | 9.83 L/hour | Patients with cGVHD | [8] |

| Metabolism | Primarily CYP3A4 | In Vitro | [8] |

| Excretion | ~85% in feces | - | [2][8] |

| Effect of Food | Cₘₐₓ and AUC increased ~2-fold | High-fat meal | [8] |

Experimental Protocols

Detailed methodologies are critical for the evaluation of selective ROCK2 inhibitors. Below are representative protocols for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the IC₅₀ of an inhibitor against purified ROCK2 enzyme.[9][10]

Objective: To quantify the enzymatic activity of ROCK2 by measuring ADP production and determine the inhibitory potency of a test compound.

Materials:

-

Recombinant human ROCK2 enzyme (e.g., Promega, V4044)

-

Kinase Substrate (e.g., S6K synthetic peptide, KRRRLASLR)

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution

-

Test inhibitor (e.g., this compound or Belumosudil) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Protocol Workflow:

Detailed Steps:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup (384-well format):

-

Add 1 µL of inhibitor dilution (or DMSO for control wells) to the wells of a white assay plate.

-

Add 2 µL of diluted ROCK2 enzyme in kinase buffer.

-

Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to initiate the reaction. Final concentrations might be 10 µM ATP and 0.2 µg/µL substrate.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix and incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal. Mix and incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Target Engagement Assay (Western Blot)

Objective: To assess the ability of a ROCK2 inhibitor to block the phosphorylation of a downstream target, such as Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696, in intact cells.[7][11]

Materials:

-

Cell line expressing ROCK2 (e.g., NIH/3T3, HEK293, or relevant primary cells)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound or Belumosudil)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Anti-phospho-MYPT1 (Thr696)

-

Anti-total MYPT1

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol Workflow:

Detailed Steps:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the ROCK2 inhibitor (or DMSO vehicle) for a specified time (e.g., 2 hours).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-MYPT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST. Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify the band intensity for phospho-MYPT1. To confirm equal protein loading and specificity, the blot can be stripped and re-probed for total MYPT1 and a loading control like GAPDH. A dose-dependent decrease in the pMYPT1/total MYPT1 ratio indicates effective target engagement by the inhibitor.

References

- 1. What is the mechanism of Belumosudil? [synapse.patsnap.com]

- 2. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Formulary Drug Review: Belumosudil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. merckmillipore.com [merckmillipore.com]

The Role of Selective ROCK2 Inhibition in Cancer Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of cancer-related mortality. The process of metastasis is a complex cascade of events involving changes in cell adhesion, migration, and invasion. A key regulator of these cellular processes is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK family consists of two main isoforms, ROCK1 and ROCK2, which are downstream effectors of the small GTPase RhoA. While both isoforms are implicated in cancer progression, emerging evidence suggests that selective inhibition of ROCK2 may offer a more targeted therapeutic approach with a potentially wider therapeutic window compared to pan-ROCK inhibitors.

This technical guide focuses on the role of selective ROCK2 inhibition in cancer metastasis research, using the well-characterized inhibitor Belumosudil (formerly KD025) and other potent selective ROCK2 inhibitors as representative examples. Due to the limited public data on "Rock2-IN-6," this guide will provide a comprehensive overview of the principles and methodologies applicable to the study of selective ROCK2 inhibitors in the context of cancer metastasis.

Mechanism of Action: The ROCK2 Signaling Pathway in Cancer Metastasis

The RhoA/ROCK2 signaling pathway is a central regulator of the actin cytoskeleton, which is essential for cell motility and invasion.[1] Activation of RhoA, a small GTPase, leads to the recruitment and activation of ROCK2.[2] Activated ROCK2 phosphorylates several downstream substrates, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation. These events are critical for the amoeboid-like migration often utilized by cancer cells during invasion and metastasis.[2][3]

One of the key downstream effectors of ROCK2 in the context of cancer metastasis is the Signal Transducer and Activator of Transcription 3 (STAT3).[4] ROCK2 can directly phosphorylate and activate STAT3, which then translocates to the nucleus and promotes the transcription of genes involved in cell survival, proliferation, and invasion.[4][5] By inhibiting ROCK2, the activation of STAT3 is suppressed, leading to a reduction in the expression of these pro-metastatic genes.

Figure 1: Simplified ROCK2 signaling pathway in cancer metastasis.

Quantitative Data: In Vitro Potency of Selective ROCK2 Inhibitors

The selectivity of a ROCK2 inhibitor is determined by comparing its inhibitory activity against ROCK2 versus ROCK1. This is typically expressed as a ratio of the half-maximal inhibitory concentrations (IC50). A higher ratio indicates greater selectivity for ROCK2.

| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |

| Belumosudil (KD025) | 24,000 | 105 | ~228 | [4] |

| S9 (Belumosudil analog) | 821 | 20 | 41 | [3] |

| GV101 | >1000-fold selective for ROCK2 | - | >1000 | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide standardized protocols for key in vitro and in vivo assays to assess the efficacy of selective ROCK2 inhibitors on cancer cell metastasis.

In Vitro Assays

This assay is a straightforward method to assess collective cell migration.

Figure 2: Workflow for a wound healing assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate at a density that allows them to form a confluent monolayer within 24 hours.

-

Wound Creation: Once confluent, create a straight scratch in the monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing the selective ROCK2 inhibitor (e.g., Belumosudil at various concentrations) or vehicle control (e.g., DMSO).

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the 0-hour time point.

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Figure 3: Workflow for a Transwell invasion assay.

Protocol:

-

Insert Coating: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the coated insert.

-

Treatment: Add the selective ROCK2 inhibitor or vehicle control to the upper chamber with the cells.

-

Chemoattractant: Add medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several fields of view under a microscope.

This technique allows for the visualization of changes in the actin cytoskeleton organization upon treatment with a ROCK2 inhibitor.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the selective ROCK2 inhibitor or vehicle for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Block with a solution of 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Staining: Incubate with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain F-actin, and a nuclear counterstain (e.g., DAPI).

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

In Vivo Metastasis Models

Animal models are essential for evaluating the anti-metastatic potential of a drug candidate in a whole-organism context. The experimental metastasis model is a commonly used approach.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

Rock2-IN-6 for Neuroinflammation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective ROCK2 inhibitor, Rock2-IN-6, for its application in neuroinflammation research. This document details the mechanism of action of ROCK2 inhibition in the context of neuroinflammation, summarizes key quantitative data for this compound and other relevant ROCK inhibitors, provides a detailed, adaptable experimental protocol for in vitro studies, and visualizes the critical signaling pathways and experimental workflows.

Introduction to ROCK2 in Neuroinflammation

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation. In the central nervous system (CNS), ROCK2 is implicated in the pathology of neuroinflammatory and neurodegenerative diseases.[1][2] Microglia, the resident immune cells of the brain, are key players in neuroinflammation.[3] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia can adopt a pro-inflammatory phenotype, releasing cytotoxic factors including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] The RhoA/ROCK2 signaling pathway is a critical regulator of this pro-inflammatory activation.[4][5] Selective inhibition of ROCK2, therefore, presents a promising therapeutic strategy to modulate microglial activity and mitigate neuroinflammation.

This compound is a selective inhibitor of ROCK2, making it a valuable tool for investigating the specific role of this kinase isoform in neuroinflammatory processes. While detailed peer-reviewed studies on this compound in neuroinflammation are not yet widely available, this guide consolidates the current knowledge on selective ROCK2 inhibition and provides a framework for its use in research.

Mechanism of Action of ROCK2 Inhibition in Neuroinflammation

ROCK2 acts as a downstream effector of the small GTPase RhoA. In the context of neuroinflammation, the signaling cascade is initiated by inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4) on microglia. This activation leads to the engagement of the RhoA/ROCK2 pathway, which in turn promotes neuroinflammation through several mechanisms:

-

Activation of NF-κB: The RhoA/ROCK2 pathway can lead to the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][5] NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory genes.

-

Cytokine Production: Consequently, the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6 are increased, perpetuating the inflammatory cascade.[4][5]

-

Cytoskeletal Reorganization: ROCK2 is a key regulator of the actin cytoskeleton. In microglia, this function is linked to their morphology, motility, and phagocytic activity, all of which are altered during an inflammatory response.

By inhibiting ROCK2, this compound is expected to disrupt this signaling cascade, leading to a reduction in NF-κB activation and a subsequent decrease in the production of pro-inflammatory mediators.

Quantitative Data for ROCK Inhibitors

The following tables summarize the available quantitative data for this compound and other commonly used ROCK inhibitors for comparative purposes.

Table 1: Properties of this compound

| Property | Value |

| Compound Name | This compound |

| Synonym | ROCK-IN-6 |

| Molecular Formula | C₂₆H₂₁F₂N₇O |

| Molecular Weight | 485.49 g/mol |

| CAS Number | 2260506-59-8 |

| Reported IC₅₀ (ROCK2) | 2.19 nM (for the closely related ROCK-IN-6) |

| Reported IC₅₀ (ROCK1) | Not publicly available |

| Selectivity | Marketed as a selective ROCK2 inhibitor |

Note: The IC₅₀ value for ROCK-IN-6 is extracted from patent WO2021164351 A1. The precise selectivity ratio for this compound cannot be calculated without the ROCK1 IC₅₀ value.

Table 2: Comparative IC₅₀ Values of Other ROCK Inhibitors

| Inhibitor | IC₅₀ ROCK1 (nM) | IC₅₀ ROCK2 (nM) | Selectivity (ROCK1/ROCK2) |

| KD025 (Belumosudil) | 24,000 | 105 | ~228-fold for ROCK2 |

| Y-27632 | 140-220 | 140-220 | Non-selective |

| Fasudil | 1,900 | 450 | ~4.2-fold for ROCK2 |

| RKI-1447 | 14 | 6 | ~2.3-fold for ROCK2 |

| GSK429286A | 14 | 63 | ~4.5-fold for ROCK1 |

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying this compound in neuroinflammation.

Caption: ROCK2 signaling cascade in LPS-induced microglial activation.

Caption: A typical workflow for evaluating this compound in a cell-based neuroinflammation model.

Experimental Protocols

As there are no specific published protocols for this compound in neuroinflammation models, the following detailed methodology is a representative protocol adapted from studies using other selective ROCK2 inhibitors in lipopolysaccharide (LPS)-stimulated microglial cells. This protocol can be adapted and optimized for specific research questions.

In Vitro Model of Neuroinflammation using Microglial Cells

Objective: To assess the effect of this compound on the pro-inflammatory response of microglial cells stimulated with LPS.

Cell Lines:

-

BV-2 (immortalized murine microglial cell line)

-

Primary microglia (isolated from neonatal mouse or rat brains)

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

ELISA kits for TNF-α and IL-6

-

Reagents and antibodies for Western blotting (e.g., antibodies against p-NF-κB p65, total NF-κB p65, iNOS, and a loading control like β-actin or GAPDH)

Procedure:

-

Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plate cells in appropriate culture vessels (e.g., 96-well plates for viability and ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare working solutions by diluting the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

-

-

Treatment:

-

Pre-treat the microglial cells with various concentrations of this compound (e.g., a dose-response range from 1 nM to 10 µM) for 1-2 hours.

-

Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration).

-

After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours for cytokine release, shorter time points for signaling pathway analysis). Include a control group with no LPS stimulation.

-

-

Analysis of Inflammatory Mediators:

-

ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-NF-κB p65, total NF-κB p65, iNOS, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

-

Cell Viability Assay:

-

After the treatment period, add MTT solution to each well of a 96-well plate and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Conclusion

This compound is a potent and selective ROCK2 inhibitor with significant potential as a research tool for dissecting the role of ROCK2 in neuroinflammation. While further studies are needed to fully characterize its biological effects and selectivity profile, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and targeting neuroinflammatory pathways. The selective inhibition of ROCK2 holds promise for the development of novel therapeutic strategies for a range of neurological disorders characterized by chronic inflammation.

References

The Central Role of ROCK2 in Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) in the intricate process of smooth muscle contraction. Understanding the molecular underpinnings of ROCK2 signaling is crucial for the development of novel therapeutics targeting a range of disorders characterized by smooth muscle hypercontractility, including hypertension, asthma, and gastrointestinal motility disorders. This document provides a comprehensive overview of the ROCK2 signaling pathway, detailed experimental protocols for its investigation, and a summary of key quantitative data.

The ROCK2 Signaling Pathway in Smooth Muscle Contraction

Smooth muscle contraction is fundamentally regulated by the phosphorylation state of the 20-kDa regulatory myosin light chain (MLC). While the calcium-calmodulin-dependent myosin light chain kinase (MLCK) initiates this phosphorylation, the RhoA/ROCK2 pathway plays a critical role in sensitizing the contractile apparatus to calcium and sustaining contraction. This "calcium sensitization" is achieved primarily through the inhibition of myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC and inducing relaxation.

The canonical activation of the ROCK2 pathway begins with the stimulation of G protein-coupled receptors (GPCRs) by various agonists, such as vasoconstrictors. This leads to the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK2.[1][2] Activated ROCK2 then phosphorylates several downstream targets, with the most critical being the myosin phosphatase-targeting subunit 1 (MYPT1), a regulatory subunit of MLCP.[3][4] Phosphorylation of MYPT1 at specific residues (e.g., Thr696 and Thr855 in human) inhibits MLCP activity, thereby tipping the balance towards a higher level of MLC phosphorylation and sustained smooth muscle contraction.[3][4][5] Notably, studies have demonstrated that ROCK2, and not its isoform ROCK1, is the predominant player in regulating vascular smooth muscle cell (VSMC) contractility and directly interacts with MYPT1.[1][6]

dot

Caption: The ROCK2 signaling pathway in smooth muscle contraction.

Quantitative Data on ROCK2 Function

The following tables summarize key quantitative data from various studies investigating the role of ROCK2 in smooth muscle contraction.

Table 1: IC50 Values of ROCK Inhibitors on Smooth Muscle Contraction

| Inhibitor | Smooth Muscle Type | Agonist | IC50 (µM) | Reference |

| Y-27632 | Rabbit Penile Corpus Cavernosum | Phenylephrine | 2.2 ± 0.25 | [7] |

| Y-27632 | Human Penile Corpus Cavernosum | Phenylephrine | 2.2 ± 0.25 | [7] |

| Y-27632 | Rabbit Penile Corpus Cavernosum | Electrical Field Stimulation | 2.8 ± 0.2 | [7] |

| Y-27632 | Human Penile Corpus Cavernosum | Electrical Field Stimulation | 3.3 ± 0.25 | [7] |

| Y-27632 | Rat Aorta | High K+ | ~0.8 - 4.9 | [8] |

| Fasudil | Not Specified | Not Specified | 0.158 | [9] |

Table 2: Effects of ROCK2 Inhibition/Knockdown on Protein Phosphorylation

| Experimental Condition | Protein | Phosphorylation Change | Cell/Tissue Type | Reference |

| ROCK2-specific inhibitor | Cofilin | ~50% decrease | hESC-RPE cells | [10] |

| ROCK2-specific inhibitor | MLC | ~50% decrease | hESC-RPE cells | [10] |

| ROCK1/ROCK2 siRNA | pMYPT1 (Thr853) | 51.2 ± 5.0% decrease | Cultured myometrial cells | [11] |

| ROCK2 siRNA | pMLC20 | Significant decrease | Bronchial smooth muscle cells | [12] |

| Doxorubicin treatment in ROCK2-/- cells | MLC2 | ~50% decrease | Mouse Embryonic Fibroblasts | [13] |

| Doxorubicin treatment in ROCK2-/- cells | Cofilin | ~50% decrease | Mouse Embryonic Fibroblasts | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of ROCK2 in smooth muscle contraction.

In Vitro Smooth Muscle Contraction Assay using Wire Myography

Wire myography is a standard technique to measure the isometric contraction of small blood vessels in vitro.[1][14][15]

dot

Caption: Experimental workflow for a wire myography assay.

Protocol:

-

Vessel Isolation: Carefully dissect a segment of the desired artery (e.g., mesenteric artery from a mouse) in cold physiological salt solution (PSS).

-

Mounting: Mount the arterial ring onto two small wires in a wire myograph chamber. One wire is attached to a force transducer and the other to a micrometer.

-

Equilibration: Equilibrate the tissue in PSS bubbled with 95% O2/5% CO2 at 37°C for at least 30 minutes.

-

Normalization: Determine the optimal resting tension for the vessel by a standardized normalization procedure to mimic in vivo conditions.

-

Viability Check: Assess the viability of the tissue by inducing contraction with a high potassium solution (e.g., 60 mM KCl).

-

Experiment:

-

Wash the tissue with PSS to return to baseline tension.

-

Induce a stable contraction with a specific agonist (e.g., phenylephrine).

-

Cumulatively add increasing concentrations of a ROCK inhibitor (e.g., Y-27632, Fasudil) and record the relaxation response.

-

-

Data Analysis: Construct dose-response curves and calculate the IC50 value for the inhibitor.

ROCK2 Kinase Activity Assay

This assay measures the enzymatic activity of ROCK2, often using a purified recombinant enzyme and a specific substrate.[16][17][18][19][20]

Protocol:

-

Reagent Preparation: Prepare kinase buffer, ATP solution, and a solution of the ROCK2 substrate (e.g., S6Ktide or MYPT1 peptide).

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound (inhibitor), and purified recombinant ROCK2 enzyme.

-

Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection:

-

Stop the reaction.

-

Detect the amount of ADP produced (luminescence-based, e.g., ADP-Glo™) or the amount of phosphorylated substrate (ELISA-based, using a phospho-specific antibody).

-

-

Data Analysis: Determine the effect of the test compound on ROCK2 activity, often by calculating the IC50 value.

Immunoprecipitation of ROCK2 and Western Blot Analysis

This technique is used to isolate ROCK2 and its interacting partners (like MYPT1) from cell lysates and to quantify the phosphorylation status of key proteins.[3][12][21][22]

dot

Caption: Workflow for immunoprecipitation and Western blot analysis.

Protocol:

-

Cell Lysis: Lyse smooth muscle cells or tissue homogenates in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific for ROCK2 overnight at 4°C.

-

Add fresh protein A/G beads to capture the antibody-antigen complexes.

-

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against ROCK2, MYPT1, phospho-MYPT1 (e.g., pThr696), and phospho-MLC (pSer19).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

-

Quantification: Densitometrically quantify the protein bands to determine changes in protein levels and phosphorylation status.

siRNA-Mediated Knockdown of ROCK2

Small interfering RNA (siRNA) can be used to specifically silence the expression of ROCK2 to study its functional role.[11][23][24][25][26]

Protocol:

-

Cell Culture: Plate smooth muscle cells at an appropriate density.

-

Transfection:

-

Prepare a mixture of ROCK2-specific siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Add the siRNA-lipid complex to the cells and incubate.

-

-

Incubation: Culture the cells for 24-72 hours to allow for gene silencing.

-

Validation:

-

Harvest the cells and perform Western blotting or qRT-PCR to confirm the knockdown of ROCK2 protein or mRNA, respectively.

-

-

Functional Assays: Perform functional assays, such as contraction assays or analysis of protein phosphorylation, on the ROCK2-depleted cells.

Conclusion

ROCK2 is a central and indispensable regulator of smooth muscle contraction, primarily through its role in the calcium sensitization of the contractile machinery. Its specific inhibition of myosin light chain phosphatase leads to sustained myosin light chain phosphorylation and, consequently, prolonged contraction. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of novel therapeutic agents for a variety of diseases rooted in smooth muscle dysfunction. The quantitative data and protocols provided herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing this critical area of study.

References

- 1. reprocell.com [reprocell.com]

- 2. Accurate and reproducible measurements of RhoA activation in small samples of primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitization in rabbit smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of high K+-induced contraction by the ROCKs inhibitor Y-27632 in vascular smooth muscle: possible involvement of ROCKs in a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. content.abcam.com [content.abcam.com]

- 21. youtube.com [youtube.com]

- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. scbt.com [scbt.com]

- 25. Gene Silencing In Human Aortic Smooth Muscle Cells Induced by PEI siRNA Complexes Released From Dip-Coated Electrospun Poly(ethylene Terephthalate) Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Role of ROCK2 in Neuronal Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. As a key effector of the small GTPase RhoA, ROCK2 is integral to a multitude of cellular processes, and its function is particularly critical in the intricate orchestration of neuronal development. Dysregulation of ROCK2 signaling has been implicated in various neurological disorders, making it a compelling target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of the core functions of ROCK2 in the developing nervous system, detailing its signaling pathways, impact on neuronal morphology, and the experimental methodologies used to elucidate its role.

ROCK2 Signaling in the Neuronal Cytoskeleton

ROCK2 is a central node in signaling pathways that control actin dynamics, which is fundamental for neuronal processes such as migration, axon guidance, and the formation of dendrites and synapses.[1][3][4] In the brain, ROCK2 is primarily expressed in neurons, whereas the isoform ROCK1 is more prevalent in glial cells.[1]

Upon activation by RhoA, ROCK2 phosphorylates a variety of downstream substrates to modulate the cytoskeleton.[1] Key targets include:

-

LIM kinase (LIMK): ROCK2 activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing protein cofilin.[1] This action stabilizes actin filaments, promoting the structural integrity of neuronal processes.[1]

-

Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP): ROCK2 directly phosphorylates MLC and inhibits MLCP.[1][3] This dual action increases myosin II activity, leading to actomyosin contraction, which is crucial for growth cone dynamics and cell migration.[1]

-

Collapsin Response Mediator Protein 2 (CRMP2): ROCK2 can phosphorylate and inactivate CRMP2, a protein that promotes microtubule assembly and is essential for axon growth and guidance.[1][5]

-

Microtubule-Associated Proteins (MAPs) and Tau: Phosphorylation of MAP2 and tau by ROCK2 can inhibit microtubule polymerization and neurofilament assembly, thereby influencing neurite retraction.[1][3]

Signaling Pathway Diagram

References

- 1. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of RhoA, ROCK1, and ROCK2 Gene Expressions in Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROCK and Rho: Biochemistry and Neuronal Functions of Rho-Associated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Axon growth inhibition by RhoA/ROCK in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROCK2 is a major regulator of axonal degeneration, neuronal death and axonal regeneration in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Selective ROCK2 Inhibitor Rock2-IN-6 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rock2-IN-6 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2] The ROCK2 signaling pathway is implicated in the regulation of the actin cytoskeleton, cell adhesion, migration, proliferation, and apoptosis.[3][4] Dysregulation of the ROCK2 pathway has been linked to several diseases, including cancer, cardiovascular disorders, and autoimmune conditions.[2] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols and data interpretation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ROCK2 and preventing the phosphorylation of its downstream substrates.[2][5] The activation of ROCK2 is primarily initiated by the binding of active RhoA-GTP.[2] Upon activation, ROCK2 phosphorylates several key proteins, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and stress fiber formation.[3] By inhibiting ROCK2, this compound disrupts these signaling cascades, resulting in changes to cell morphology, motility, and proliferation.[2][5]

Data Presentation: Efficacy of Selective ROCK2 Inhibitors

| Inhibitor Name | Target(s) | Assay Type | Cell Line/System | IC50 Value | Reference |

| Belumosudil (KD025) | ROCK2 | Kinase Assay | Recombinant Human | 105 nM | [6][7][8] |

| Belumosudil (KD025) | ROCK1 | Kinase Assay | Recombinant Human | 24 µM | [6][7][8] |

| H-1152 | ROCK2 | Kinase Assay | Recombinant Human | 12 nM | [7][8] |

| RKI-1447 | ROCK2 | Kinase Assay | Recombinant Human | 6.2 nM | Belumosudil (KD025, SLx-2119) is an orally available, and selective ROCK2 inhibitor with IC50 and Ki of 60 nM and 41 nM, respectively. Phase 2. Selective, ROCK2, IC50: 60 nM; ROCK2, Ki: 41 nM. |

| RKI-1447 | ROCK1 | Kinase Assay | Recombinant Human | 14.5 nM | RKI-1447 is a potent inhibitor of ROCK1 and ROCK2, with IC50 of 14.5 nM and 6.2 nM, respectively, has anti-invasive and antitumor activities. |

| Y-27632 | ROCK1/2 | Cell Viability | Medulloblastoma Cells | Varies (µM range) | [9] |

| Fasudil | ROCK1/2 | Cell Viability | Melanoma Cells | Varies (µM range) |

Experimental Protocols

I. General Cell Culture and Maintenance

A fundamental aspect of obtaining reliable and reproducible results is the proper maintenance of cell cultures.

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile plasticware

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells upon reaching 70-80% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the desired density. For suspension cells, dilute the cell suspension to the appropriate concentration.

II. Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor stock solution are critical for maintaining its activity.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[1]

III. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) in fresh culture medium. Include a vehicle control (DMSO) group.

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

IV. Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

This compound stock solution

Protocol:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.

V. Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a key feature of cancer metastasis.

Materials:

-

Cells of interest

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or another basement membrane extract

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound stock solution

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest cells and resuspend them in serum-free medium.

-

Seed the cells into the upper chamber of the Transwell inserts. The medium in the upper chamber should contain different concentrations of this compound or a vehicle control.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the plate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify cell invasion.

Visualizations

ROCK2 Signaling Pathway

Caption: ROCK2 signaling pathway and points of intervention.

Experimental Workflow for Assessing this compound Effects

Caption: General workflow for evaluating this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the In Vivo Use of ROCK2-IN-6 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals